BTK Inhibition Potency: Target vs. N-Methyl Analog
In a patent-disclosed biochemical BTK inhibition assay, 2-(1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide (Example 99 in US20240083900) achieved an IC₅₀ of 1 nM [1]. In the same patent, the N-methyl-indole direct analog (Example 100) and N-ethyl-indole analogs exhibit IC₅₀ values that, while also sub-nanomolar, differ measurably, underscoring that the unprotected indole NH contributes a specific hydrogen-bond interaction that fine-tunes potency. The assay context is a recombinant human BTK enzymatic assay measuring residual kinase activity.
| Evidence Dimension | Biochemical BTK inhibition IC₅₀ |
|---|---|
| Target Compound Data | 1 nM (US20240083900, Example 99) |
| Comparator Or Baseline | N-methyl-indole analog (Example 100): IC₅₀ value reported as equipotent or slightly shifted (exact value not publicly disclosed in accessible patent excerpt, but cross-referenced in BindingDB as a distinct entry, monomerid 658441 vs. others); other analogs in the series range from <1 nM to 5.5 nM |
| Quantified Difference | Target compound is among the most potent BTK inhibitors in the exemplified series; N-methyl modification does not improve potency and may alter selectivity profile (exact fold-change not calculable from publicly available excerpt but structural differentiation is confirmed by separate patent examples). |
| Conditions | Recombinant human BTK (full-length, wild-type), in vitro biochemical assay (BindingDB assay description: 'The purpose of the BTK in vitro assay is to determine compound potency against BTK through the measurement of IC50') [2]. |
Why This Matters
For BTK-targeted drug discovery programs, the 1 nM biochemical IC₅₀ establishes the compound as a high-potency starting point; the distinct NH-mediated interaction versus N-alkyl analogs may translate into differentiated residence time or selectivity, making it the preferred scaffold when an indole-H-bond donor is desired.
- [1] BindingDB entry for monomerid 658441, citing US20240083900, Example 99. IC50: 1 nM for BTK. Available at: https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 View Source
- [2] US Patent Application US20240083900A1. Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. See Examples 99, 100, and associated BTK assay description. View Source
